molecular formula C22H15N3 B034003 2,4-Diphenylpyrimido[1,2-a]benzimidazole CAS No. 107553-43-5

2,4-Diphenylpyrimido[1,2-a]benzimidazole

Cat. No.: B034003
CAS No.: 107553-43-5
M. Wt: 321.4 g/mol
InChI Key: QUKDYXLWFSYCRD-UHFFFAOYSA-N
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Description

2,4-Diphenylpyrimido[1,2-a]benzimidazole is a novel chemical entity from the pyrimidobenzimidazole class, recognized in recent scientific literature for its potent biological activity . This compound is presented for research purposes as part of the ongoing investigation into fused heterocyclic compounds as therapeutic agents.Pyrimido[1,2-a]benzimidazole scaffolds are of significant pharmacological interest, with studies documenting a range of properties such as anticancer, anti-inflammatory, and antimicrobial activities . Recent research has specifically highlighted derivatives of this chemical class as promising novel anticancer agents endowed with potent anti-leukemia activity . In preclinical studies, select 2,4-diaryl-pyrimido[1,2-a]benzimidazole compounds demonstrated potent anti-tumor activity at low micromolar concentrations, with a particularly strong effect against a panel of human acute leukemia cell lines, including HL60, MOLM-13, and MV4-11 . The mechanism of action for this compound family involves kinase inhibition. While initial screening against common kinases like FLT3-ITD and CDK2 showed insignificant activity, subsequent extensive kinase profiling identified significant inhibition of BMX kinase, a non-receptor tyrosine kinase implicated in cancer cell signaling and survival . Further biological evaluations indicate that active compounds in this series can induce cell cycle arrest and promote caspase-3/7 activation, leading to apoptosis in leukemia cells, as supported by changes in protein markers like PARP-1 and Mcl-1 . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

107553-43-5

Molecular Formula

C22H15N3

Molecular Weight

321.4 g/mol

IUPAC Name

2,4-diphenylpyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C22H15N3/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-20-14-8-7-13-18(20)23-22(25)24-19/h1-15H

InChI Key

QUKDYXLWFSYCRD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NC4=CC=CC=C4N23)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NC4=CC=CC=C4N23)C5=CC=CC=C5

Synonyms

Pyrimido[1,2-a]benzimidazole, 2,4-diphenyl-

Origin of Product

United States

Comparison with Similar Compounds

Fluorophenyl vs. Halogenated Derivatives

  • Fluorophenyl Substitution: Fluorinated analogs, such as 3-fluorophenyl and 3,5-difluorophenyl derivatives, demonstrate superior antiparasitic activity (e.g., IC₅₀ = 0.03–0.14 μM against Plasmodium falciparum), attributed to enhanced lipophilicity and target binding . Oxidation of the pyrimidine ring or modification of the 4-amino group to pyrrole reduces activity by >50%, highlighting the sensitivity of the core structure .
  • Bromophenyl and Dimethoxyphenyl Derivatives: Compounds like 2-(o-bromophenylene)-3-cyano-4-phenylpyrimido[1,2-a]benzimidazole (IC₅₀ = 0.09 µg/mL against HL-60 leukemia cells) and dimethoxyphenyl analogs show potent antiproliferative activity but lack selectivity for cancer cells over normal fibroblasts (e.g., IC₅₀ = 0.4–2.6 µg/mL for A549 lung cancer vs. 0.09–0.3 µg/mL for fibroblasts) .

Table 1: Substituent Impact on Activity

Compound Type Substituent Activity (IC₅₀ or MIC) Selectivity Issues Reference
3-Fluorophenyl 3-F, 3,5-diF 0.03–0.14 μM (antimalarial) High specificity for parasites
Bromophenyl o-Br, p-Cl 0.09–0.4 µg/mL (anticancer) Low cancer/normal cell ratio
Pyrrole-modified 4-Amino → pyrrole >50% activity loss Reduced target affinity

Heterocyclic Core Modifications

Pyrimido vs. Imidazo[1,2-a]benzimidazoles

  • Pyrimido Derivatives : The pyrimidine ring enhances π-π stacking with biological targets, improving antiparasitic and anticancer activity compared to imidazo analogs. For example, pyrimido derivatives exhibit 10–100× lower IC₅₀ values in intraocular pressure (IOP) reduction assays .
  • Imidazo Derivatives : These compounds, such as 3-acetyl-2-phenylimidazo[1,2-a]benzimidazoles, show instability in acidic media, limiting their pharmacokinetic utility. However, they retain moderate antimicrobial activity (MIC = 0.12–0.5 mg/L) .

Pyrrolo and Pyrido[1,2-a]benzimidazoles

  • Pyrrolo Derivatives: Pyrrolo[1,2-a]benzimidazoles (e.g., aziridinyl quinones) display unique cytotoxicity profiles, active against solid tumors (e.g., nonsmall cell lung cancer) but inactive against leukemia .
  • Pyrido Derivatives : Pyrido[1,2-a]benzimidazoles exhibit weaker antimicrobial activity (MIC = 100–250 mg/L) compared to pyrimido analogs, likely due to reduced membrane permeability .

Table 2: Heterocyclic Core Comparison

Core Structure Key Pharmacological Profile Stability/Selectivity Reference
Pyrimido[1,2-a]benzimidazole Antiparasitic (IC₅₀ < 0.1 μM), Anticancer High metabolic stability
Imidazo[1,2-a]benzimidazole Moderate antimicrobial (MIC = 0.12–0.5 mg/L) Acid-sensitive
Pyrrolo[1,2-a]benzimidazole Solid tumor cytotoxicity Inactive against leukemia
Pyrido[1,2-a]benzimidazole Weak antimicrobial (MIC = 100–250 mg/L) Low bioavailability

Key Research Findings and Structure-Activity Relationships (SAR)

Fluorine Positioning : 3- and 3,5-fluorophenyl groups optimize target binding and metabolic stability, whereas para-substitution diminishes activity .

Core Rigidity : The pyrimidine ring’s planar structure enhances DNA intercalation and enzyme inhibition compared to less rigid imidazo or pyrido cores .

Synthetic Flexibility : Multicomponent reactions (MCRs) with aldehydes and alkynes enable rapid diversification, but substituent choice critically affects both yield and bioactivity .

Q & A

Basic: What are the standard synthetic routes for 2,4-diphenylpyrimido[1,2-a]benzimidazole?

The compound is commonly synthesized via condensation reactions involving 2-aminobenzimidazole and bifunctional carbonyl equivalents. For example:

  • Route 1 : Reaction of 2-aminobenzimidazole with 1,1,3,3-tetraethoxypropane yields the target compound (~57% yield) through cyclization .
  • Route 2 : A microwave-mediated, solvent-free method uses aryl aldehydes and aryl methyl ketones catalyzed by guanidine hydrochloride (GuHCl), achieving high yields (85–92%) under green conditions .
    These methods prioritize regioselectivity and scalability, with variations in catalysts (e.g., Lewis acids, organocatalysts) influencing efficiency .

Advanced: How can regioselectivity be controlled during fluorinated substituent introduction?

Regioselectivity in fluorinated derivatives depends on reaction conditions:

  • Using MeCN with (EtO)₃B favors 2-polyfluoroalkyl-substituted products (98% regioselectivity).
  • Trifluoroethanol without Lewis acids shifts selectivity toward 4-polyfluoroalkyl derivatives .
    Mechanistic studies suggest solvent polarity and Lewis acid coordination modulate electron density at reaction sites, directing substituent placement.

Basic: What pharmacological activities are associated with this scaffold?

Key activities include:

  • Anticancer : Derivatives inhibit AKT signaling (e.g., CHMFL-BMX-078) and overcome drug resistance in melanoma .
  • Antimalarial : Pyrido[1,2-a]benzimidazoles show nanomolar IC₅₀ values against Plasmodium falciparum with low cytotoxicity .
  • Anthelmintic : 1,2-dihydropyrimido derivatives exhibit activity against Syphacia obvelata via LED-promoted synthesis .

Advanced: How is artificial neural network (ANN) analysis applied to structure-activity relationships (SAR)?

ANN models correlate structural descriptors (e.g., logP, dipole moment) with biological outcomes. For example:

  • Intraocular pressure modulation : ANN analysis of imidazo- and pyrimido-benzimidazoles identified key substituents (e.g., electron-withdrawing groups) enhancing hypotensive activity .
  • Data inputs : Crystallographic parameters (π-stacking, hydrogen bonding) from X-ray diffraction ( ) and electronic properties (DFT calculations) refine predictive accuracy .

Basic: What analytical techniques are critical for characterizing this compound?

  • X-ray diffraction : Resolves stacking interactions (e.g., π–π, C–H⋯N) influencing fluorescence and bioactivity .
  • Spectroscopy : NMR and IR verify regiochemistry; TOF-MS confirms molecular weight in multicomponent reactions .
  • HPLC/MS : Monitors reaction progress and purity, especially in metal-free syntheses .

Advanced: How do reaction conditions impact catalytic efficiency in novel methods?

  • Microwave irradiation : Accelerates GuHCl-catalyzed reactions (10–15 min vs. hours) by enhancing dipole interactions .
  • Magnetic nanocatalysts : Recyclable Fe₃O₄-based catalysts under white LED light improve sustainability (85–90% yield, 5 cycles without loss) .
  • Rhodium catalysis : Enables annulation with alkynes for naphthalene-fused derivatives, tolerating halides and esters .

Basic: What are common challenges in scaling up synthesis?

  • Low yields in traditional routes (e.g., 57–58% in tetraethoxypropane method) due to side reactions .
  • Purification : Multicomponent reactions (e.g., malononitrile + aldehydes) often require chromatography, but some protocols allow precipitation in pure form .

Advanced: How can metabolic stability of alkylamino side chains be optimized for in vivo efficacy?

  • Structural modifications : Introducing fluorinated or rigid groups (e.g., cyclopropyl) reduces oxidative metabolism .
  • Prodrug strategies : Mesylate salts of antimalarial derivatives improve bioavailability and prolong half-life in Plasmodium berghei models .

Basic: What are the key intermolecular interactions in crystal structures?

  • π–π stacking : Dominates in imidazo[1,2-a]pyridines, enhancing fluorescence.
  • C–H⋯N bonds : Stabilize benzimidazole derivatives, affecting solubility and binding to biological targets .

Advanced: What strategies address contradictions in biological data across studies?

  • Meta-analysis : Cross-referencing SAR data from ANN models ( ) and kinase profiling ( ) identifies confounding variables (e.g., assay conditions).
  • Mechanistic validation : Combining in vitro (e.g., kinase inhibition assays) and in vivo (e.g., murine efficacy) data clarifies compound-specific vs. scaffold-wide effects .

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